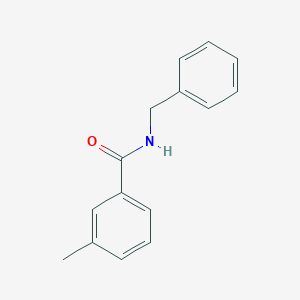

N-benzyl-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-3-methylbenzamide, also known as N-benzyl-m-toluamide (BMT), is a chemical compound commonly used in various fields, including insect repellents, fragrances, and personal care products. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. BMT has gained significant attention in scientific research due to its unique properties, including its ability to repel insects and its potential for use in drug development.

Mécanisme D'action

BMT works by blocking the olfactory receptors in insects, making it difficult for them to detect the presence of their hosts. This property is due to the structure of BMT, which is similar to that of the neurotransmitter acetylcholine. BMT binds to the olfactory receptors in insects, preventing acetylcholine from binding and thus blocking the insects' sense of smell.

Biochemical and Physiological Effects

BMT has been found to have minimal toxicity in humans and animals. Ingestion or inhalation of BMT can cause irritation to the eyes, skin, and respiratory tract. However, these effects are typically mild and short-lived.

Avantages Et Limitations Des Expériences En Laboratoire

BMT has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a long shelf life. However, BMT has limitations in terms of its solubility and stability. It is insoluble in water, making it difficult to use in aqueous solutions. Additionally, BMT is sensitive to light and heat, which can cause it to degrade over time.

Orientations Futures

There are several potential future directions for research on BMT. One area of interest is the development of new insect repellent products using BMT. Researchers are also exploring the potential use of BMT in drug development, particularly for the treatment of inflammatory conditions. Additionally, there is ongoing research on the mechanism of action of BMT and its potential applications in other fields, such as agriculture and food science.

Conclusion

In conclusion, N-benzyl-3-methylbenzamide (BMT) is a versatile chemical compound with a wide range of applications in various fields. Its unique properties, including its insect repellent and anti-inflammatory properties, have made it a popular subject of scientific research. While there are limitations to its use in lab experiments, BMT has several advantages and potential future directions for research.

Méthodes De Synthèse

The synthesis of BMT involves the reaction of benzyl chloride with 3-methylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction results in the formation of BMT and sodium chloride as a byproduct. The reaction is typically carried out in a solvent such as ethanol or methanol.

Applications De Recherche Scientifique

BMT has been extensively studied for its insect repellent properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. BMT works by blocking the insects' sense of smell, making it difficult for them to locate their hosts. This property has made BMT a popular ingredient in insect repellent products.

In addition to its insect repellent properties, BMT has also been studied for its potential use in drug development. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.

Propriétés

Nom du produit |

N-benzyl-3-methylbenzamide |

|---|---|

Formule moléculaire |

C15H15NO |

Poids moléculaire |

225.28 g/mol |

Nom IUPAC |

N-benzyl-3-methylbenzamide |

InChI |

InChI=1S/C15H15NO/c1-12-6-5-9-14(10-12)15(17)16-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) |

Clé InChI |

KNQRVGSKGZJGQV-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |

SMILES canonique |

CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)

![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)

![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)

![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)